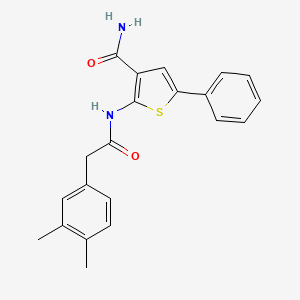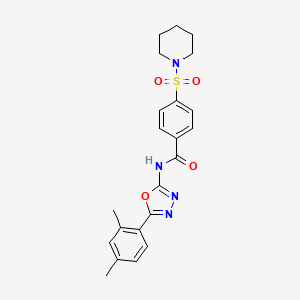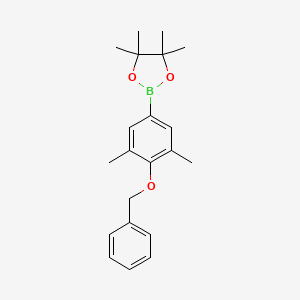
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide" is a complex organic molecule that appears to be related to the class of 4-oxoquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility . These compounds, including various benzamide derivatives, have been associated with a range of pharmacological activities such as antibacterial, antiviral, anti-inflammatory, and psychotropic effects .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of different starting materials to form complex structures. For instance, the reaction between ortho-phthalaldehyde and aroylhydrazines can yield N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides . Similarly, N-Dichlormethylen-benzamide can react with amidines to form oxo-s-triazines . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These methods confirm the proposed structures and provide insight into the geometrical isomers and conformational features of the molecules. For example, the title compound in paper crystallizes as a cis formamide isomer, with the isoquinoline and benzene fragments nearly perpendicular to each other.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes regioselective reactions, such as the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . Additionally, the ortho-trifluoromethylation of benzamides has been achieved via Cu-promoted C-H activations, which could be relevant to the trifluoromethyl groups present in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized by various spectroscopic techniques, including NMR, IR spectroscopy, and mass spectrometry . These compounds can exhibit high fluorescence, as seen in the formation of 1,2-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes . The physicochemical parameters, such as solubility and stability, are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent .
科学的研究の応用
Sigma-2 Receptor Probes
Research into sigma-2 receptors, which play a role in cancer and neurodegenerative diseases, has benefited from analogs of this compound. Xu et al. (2005) investigated two benzamide analogs, finding that one had significantly higher affinity for sigma-2 receptors, making it a valuable ligand for studying these receptors in vitro. The high affinity and specificity of these analogs for sigma-2 receptors could make them suitable for developing diagnostic and therapeutic tools in oncology and neurology (Xu et al., 2005).
Synthetic Pathways
The compound and its derivatives are central to the development of novel synthetic routes for heterocyclic compounds, which are crucial in pharmaceuticals and materials science. Dangi et al. (2010) synthesized a series of derivatives via a multistep reaction, demonstrating the compound's versatility in creating complex molecular architectures. This work underscores the compound's role in advancing synthetic organic chemistry and enabling the synthesis of potentially bioactive molecules (Dangi et al., 2010).
Cobalt-Promoted Dimerization
Aminoquinoline benzamides, closely related to the compound , have been studied for cobalt-promoted dimerization reactions. Grigorjeva and Daugulis (2015) developed a method for the cobalt-promoted dimerization of these compounds, expanding the toolbox for constructing complex molecules. This research has implications for material science and pharmaceuticals, illustrating the compound's utility in catalysis and synthetic methodologies (Grigorjeva & Daugulis, 2015).
Cytotoxicity and Docking Simulation
In the realm of medicinal chemistry, analogs of this compound have been synthesized and evaluated for their cytotoxic properties against cancer cell lines. Saleh et al. (2020) conducted studies on novel annulated dihydroisoquinoline heterocycles, demonstrating their potential as anticancer agents. Docking simulations further elucidated the interaction of these compounds with biological targets, highlighting their relevance in drug discovery and development (Saleh et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-bromoacetamide. This intermediate is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride to form the final product, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline", "ethyl bromoacetate", "3,5-bis(trifluoromethyl)benzoyl chloride" ], "Reaction": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-bromoacetamide.", "The intermediate N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-bromoacetamide is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide." ] } | |
CAS番号 |
896676-94-1 |
分子式 |
C22H18F6N2O4 |
分子量 |
488.386 |
IUPAC名 |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H18F6N2O4/c1-33-16-3-4-17(34-2)18-15(16)9-11(20(32)30-18)5-6-29-19(31)12-7-13(21(23,24)25)10-14(8-12)22(26,27)28/h3-4,7-10H,5-6H2,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
RVJNSJGQYQZEBZ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)



![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)
![4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2523041.png)
![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2523045.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)